Methyl 2-amino-4-bromo-3-fluorobenzoate
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Overview
Description
Methyl 2-amino-4-bromo-3-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol . It is a pale-yellow to yellow-brown solid at room temperature . This compound is primarily used as an intermediate in the synthesis of high-performance polymers and coatings .
Scientific Research Applications
Methyl 2-amino-4-bromo-3-fluorobenzoate has a wide range of applications in scientific research:
Future Directions
Mechanism of Action
Target of Action
Methyl 2-amino-4-bromo-3-fluorobenzoate is an organic compound that is primarily used as an intermediate in the synthesis of high-performance polymer materials . The primary targets of this compound are the monomers that are used in the creation of these polymers .
Mode of Action
The compound interacts with its targets through a series of chemical reactions, including fluorination, bromination, and amination of benzoic acid methyl ester . These reactions result in the formation of this compound .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of new polymers, which are often used to create materials that are resistant to wear and tear, high temperatures, and high pressure .
Result of Action
The primary result of the action of this compound is the synthesis of high-performance polymer materials . These materials are often used in environments that require resistance to wear and tear, high temperatures, and high pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-bromo-3-fluorobenzoate typically involves a multi-step organic synthesis process. The starting material, methyl benzoate, undergoes a series of reactions including fluorination, bromination, and amination to yield the final product . The reaction conditions often involve the use of specific reagents and catalysts to facilitate each step. For instance, fluorination may require the use of a fluorinating agent such as Selectfluor, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced monitoring systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-bromo-3-fluorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of iodinated or chlorinated derivatives.
Oxidation Reactions: Formation of nitro derivatives.
Reduction Reactions: Formation of primary amines.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-amino-4-bromo-3-fluorobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of amino, bromo, and fluoro groups makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
methyl 2-amino-4-bromo-3-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJPKZVETCGEEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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